molecular formula C9H13ClN2O B2378800 N-(4-aminophenyl)propanamide hydrochloride CAS No. 1171829-70-1

N-(4-aminophenyl)propanamide hydrochloride

Cat. No.: B2378800
CAS No.: 1171829-70-1
M. Wt: 200.67
InChI Key: BSVGWBAIDDHUSN-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Context within Propanamide Derivatives

N-(4-aminophenyl)propanamide hydrochloride is classified as an aromatic amide. The core structure consists of a propanamide functional group (a three-carbon carboxylic acid amide) attached to the nitrogen of a p-phenylenediamine (B122844) moiety. The hydrochloride salt form indicates that the compound has been treated with hydrochloric acid, protonating one of the basic amino groups, which typically enhances solubility in aqueous media and improves stability.

Structurally, it belongs to the larger class of N-phenylpropanamides. Within this class, it is distinguished by the presence of an amino group at the para- (4-) position of the phenyl ring. This amino group is a key feature, imparting basicity and serving as a reactive site for further synthetic transformations. The fundamental structure combines a flexible propanoyl chain with a rigid aromatic ring system, a common characteristic in many pharmacologically relevant molecules.

To place N-(4-aminophenyl)propanamide in context, it is useful to compare it with its closest chemical relatives, which differ by the length of the acyl chain. These variations can significantly influence the compound's physical properties and biological interactions.

Table 1: Physicochemical Properties of N-(4-aminophenyl)propanamide
PropertyValue
Molecular FormulaC9H13ClN2O
Molecular Weight200.67 g/mol (hydrochloride) / 164.21 g/mol (free base)
CAS Number1171829-70-1 (hydrochloride) / 59690-89-0 (free base)
AppearanceSolid (form may vary)
Hydrogen Bond Donor Count2 (for free base) lookchem.com
Hydrogen Bond Acceptor Count2 (for free base) lookchem.com
Rotatable Bond Count2 (for free base) lookchem.com

Overview of Historical and Contemporary Research Significance

The academic significance of this compound is primarily linked to the broader interest in its core structure, N-(4-aminophenyl)propanamide, and related aminophenyl amides. Historically, compounds with the p-phenylenediamine backbone have been fundamental in the development of dyes and polymers. chemicalbook.comsigmaaldrich.com In more contemporary research, the focus has shifted towards biomedical applications.

Recent academic investigations have explored 4-aminophenyl acetamides and propanamides as potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling. nih.govelsevierpure.com A 2018 study published in Bioorganic & Medicinal Chemistry detailed the investigation of a series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives as human TRPV1 antagonists. nih.gov The study highlighted that while acetamide (B32628) analogues generally showed higher potency, the propanamide scaffold remains a critical area of investigation for developing novel analgesics. nih.govelsevierpure.com

Furthermore, the N-(4-aminophenyl)amide substructure serves as a crucial intermediate in the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy. researchgate.net The amino group on the phenyl ring allows for the construction of larger, more elaborate structures, such as ureas and substituted amides, which are common in drug discovery programs. researchgate.net The availability of the compound from suppliers of rare and unique chemicals for early discovery research underscores its role as a building block for novel chemical entities. sigmaaldrich.comsigmaaldrich.com

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is driven by several key factors:

Medicinal Chemistry Scaffolding: The molecule's structure is a valuable scaffold for drug design. The combination of an aromatic ring, an amide linker, and a reactive primary amine provides a template that can be systematically modified to optimize interactions with biological targets. Research into related structures has suggested potential applications in developing treatments for pain and inflammation. nih.govontosight.ai

Synthetic Utility: The primary amino group at the para-position is a versatile functional handle. It readily participates in a wide range of chemical reactions, including acylation, alkylation, and diazotization, making it an important precursor for synthesizing more complex pharmaceutical agents and functional materials. researchgate.netontosight.ai For example, it can be a starting point for creating libraries of compounds for high-throughput screening.

Structure-Activity Relationship (SAR) Studies: As a specific member of the N-acyl-p-phenylenediamine series, it is an ideal candidate for SAR studies. nih.gov By comparing its biological activity to that of its analogues, such as N-(4-aminophenyl)acetamide (one carbon shorter) and N-(4-aminophenyl)butanamide (one carbon longer), researchers can systematically probe how the length and nature of the acyl chain influence receptor binding and functional activity. elsevierpure.com This systematic approach is fundamental to rational drug design.

Table 2: Comparison of Related N-(4-aminophenyl)alkanamides
Compound NameAcyl GroupMolecular Formula (Free Base)Molecular Weight (Free Base)CAS Number (Free Base)
N-(4-aminophenyl)acetamideAcetyl (CH3CO-)C8H10N2O150.18 g/mol researchgate.net122-80-5 researchgate.net
N-(4-aminophenyl)propanamidePropanoyl (CH3CH2CO-)C9H12N2O164.21 g/mol sigmaaldrich.com59690-89-0 sigmaaldrich.com
N-(4-aminophenyl)butanamideButanoyl (CH3CH2CH2CO-)C10H14N2O178.23 g/mol sigmaaldrich.com116884-02-7 sigmaaldrich.com

Scope and Objectives of the Comprehensive Research Outline

This document serves as a foundational outline for a comprehensive investigation into this compound. The primary objective is to present a focused and scientifically rigorous overview based on existing academic literature and chemical principles. The scope is strictly limited to the following areas:

Chemical Identity and Classification: To define the compound's place within organic chemistry, detailing its structural features and relationship to other propanamide derivatives.

Research Context: To summarize the historical and current relevance of the N-(4-aminophenyl)amide scaffold in scientific research, particularly in medicinal chemistry.

Rationale for Study: To elucidate the specific reasons why this compound is a subject of academic interest, focusing on its potential as a synthetic intermediate and a molecular scaffold for developing new chemical entities.

The outline intentionally excludes any discussion of dosage, administration, safety profiles, or adverse effects to maintain a strict focus on the fundamental chemical and academic characteristics of the compound.

Properties

IUPAC Name

N-(4-aminophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVGWBAIDDHUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for N 4 Aminophenyl Propanamide Hydrochloride and Its Analogues

Strategic Approaches to the Chemical Synthesis

The formation of the propanamide backbone is a critical step, achieved through amidation, which involves creating a C-N bond between a propanoyl group and an aniline (B41778) derivative. A common and direct method is the acylation of an amine with an activated carboxylic acid derivative, such as an acyl chloride. For instance, propanoyl chloride can be reacted with a suitable aniline precursor, like p-nitroaniline, in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct.

Alternatively, coupling reagents are widely employed to facilitate the reaction between a carboxylic acid (propanoic acid) and an amine under milder conditions. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. This approach is particularly useful for sensitive substrates.

Table 1: Comparison of Common Amidation Methods

MethodActivating Agent / ReagentTypical SolventKey Advantages
Acyl Chloride Propanoyl chloride / Base (e.g., TEA)Dichloromethane (B109758) (DCM), THFHigh reactivity, rapid reaction times.
Carbodiimide Coupling EDC / HOBtDMF, DCMMild conditions, minimizes side reactions.
Phosphonium Salt Coupling PyBOPDMF, Acetonitrile (B52724)High efficiency, suitable for less reactive amines.

A crucial step in synthesizing the target compound is the formation of the primary aromatic amine. A highly effective and widely used strategy involves the reduction of an aromatic nitro group. This approach is common because substituted nitroaromatics are readily available starting materials. The synthesis typically begins with p-nitroaniline, which is first acylated to form N-(4-nitrophenyl)propanamide. The nitro group of this intermediate is then reduced to the desired amino group.

Catalytic hydrogenation is the predominant method for this transformation, offering high yields and clean reaction profiles. researchgate.netrsc.org The reaction involves hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.netrsc.org This method is highly efficient for converting the nitro group to an amine without affecting other functional groups on the aromatic ring, provided that other reducible groups like alkenes are not present. acs.org Other reducing systems, such as tin (Sn) or iron (Fe) metal in acidic media, can also be employed, though catalytic hydrogenation is often preferred for its milder conditions and easier product work-up. nih.gov

Table 2: Common Catalysts for Nitroarene Reduction

CatalystTypical SolventPressureTemperatureSelectivity Profile
10% Pd/C Ethanol (B145695), Methanol (B129727)1-4 atm H₂Room TemperatureHigh selectivity for nitro group reduction.
5% Pt/C Ethanol, Ethyl Acetate1-4 atm H₂Room TemperatureHighly active; may reduce other groups if present. acs.org
Raney Nickel MethanolHigh PressureElevatedVery active, less chemoselective than Pd or Pt.

A convergent synthesis strategy offers significant advantages over a linear approach, especially for producing a library of analogues. wikipedia.org In this design, the molecule is conceptually divided into key fragments that are synthesized independently and then combined in a final step. sci-hub.se For N-(4-aminophenyl)propanamide analogues, a convergent route would involve preparing a series of substituted propanoyl derivatives and a separate series of substituted 1,4-diaminobenzene derivatives. The final coupling of these fragments allows for the rapid generation of diverse structures. wikipedia.orgsci-hub.se

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to larger-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters include solvent choice, reaction kinetics, and the performance of catalytic systems.

The choice of solvent can profoundly influence reaction rates and outcomes. nih.gov For amidation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective as they can solvate intermediates and are compatible with common coupling reagents. derpharmachemica.comresearchgate.net Studies on the N-acylation of anilines have shown that the reaction rate is sensitive to the solvent medium. derpharmachemica.comymerdigital.com Solvents capable of hydrogen bonding, such as methanol, can sometimes reduce the nucleophilicity of the amine, slowing the reaction compared to aprotic solvents like DMSO. nih.gov

In the case of catalytic hydrogenation for nitro group reduction, polar protic solvents like ethanol and methanol are standard choices. rsc.orgfrontiersin.org They effectively dissolve the substrate and facilitate interaction with the solid catalyst surface. The kinetics of these reductions are influenced by factors such as substrate concentration, hydrogen pressure, and temperature. rsc.orgfrontiersin.org Kinetic studies on the reduction of nitroarenes show that the rate can be significantly affected by the electronic nature of substituents on the aromatic ring; electron-withdrawing groups often accelerate the reaction. nih.gov

The performance of the catalyst is paramount in the reductive formation of the aromatic amine. For the hydrogenation of substituted nitroaromatics, selectivity is a major concern, especially when other reducible or sensitive functional groups (e.g., halogens, nitriles) are present in analogues. The choice of catalyst and support can be tailored to maximize yield and chemoselectivity. acs.orgbohrium.com

For instance, while Pd/C is a robust catalyst, it can sometimes promote dehalogenation in chlorinated nitroaromatic substrates. ccspublishing.org.cn In such cases, alternative catalysts like platinum-based systems or modified gold catalysts supported on metal oxides (e.g., Au/TiO₂ or Au/Fe₂O₃) have shown superior selectivity, preserving the halogen substituent while efficiently reducing the nitro group. acs.org The catalyst's activity and selectivity are influenced by the metal particle size and the nature of the support material, which can modulate the electronic properties of the metal and the adsorption of the reactant. acs.orgccspublishing.org.cn The development of advanced catalytic systems, including high-entropy alloys, aims to achieve high conversion and selectivity even at room temperature. rsc.org Careful selection and optimization of the catalytic system are therefore essential for producing the target amine in high purity and yield.

Principles of Green Chemistry in Synthetic Design

The synthesis of amides, a cornerstone of organic and medicinal chemistry, traditionally relies on methods that generate significant chemical waste. ucl.ac.uk Modern synthetic design increasingly incorporates the principles of green chemistry to mitigate environmental impact. ucl.ac.ukrsc.org For the synthesis of N-aryl amides like N-(4-aminophenyl)propanamide, these principles guide the development of more sustainable and efficient methodologies.

Key green chemistry considerations in amide synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic methods are often superior to stoichiometric activating agents in this regard. ucl.ac.uk

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, cyclopentyl methyl ether has been explored as a green solvent for enzymatic amide synthesis. nih.gov Bio-based solvents like Cyrene™ have also been investigated as sustainable alternatives to traditional solvents like DMF and NMP for the synthesis of amides from acid chlorides and amines. hud.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Employing catalysts, particularly biocatalysts like enzymes, to replace stoichiometric reagents. ucl.ac.uknih.gov Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can facilitate direct amidation of carboxylic acids and amines under mild conditions, often with high selectivity and yield, minimizing the need for extensive purification. nih.gov

Recent advancements have focused on developing catalytic processes that avoid the use of wasteful stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU). ucl.ac.uk Enzymatic strategies, for example, offer a promising green alternative for direct amide bond formation. nih.gov Electrosynthesis is another emerging green route for amide preparation, offering a more sustainable approach. rsc.org

Intermediate Compound Chemistry and Precursor Utilization

Substituted anilines are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals and polymers. bohrium.comdoi.org The synthesis of N-(4-aminophenyl)propanamide hydrochloride would typically start from a precursor like p-nitroaniline or p-phenylenediamine (B122844) (4-aminoaniline), which are substituted anilines.

Various methods exist for the synthesis of substituted anilines:

Palladium-Catalyzed Amination: This method is effective for creating substituted oligoanilines in high yields. benicewiczgroup.com

From Cyclohexanones: A method utilizing a Pd/C–ethylene system allows for the direct synthesis of anilines from cyclohexanones under non-aerobic conditions. bohrium.com

From Isatoic Anhydride-8-amide: A green chemistry approach has been developed to produce a range of substituted anilines from isatoic anhydride-8-amide at room temperature. nih.gov

Imine Condensation–Isoaromatization: A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org

The characterization of these intermediates is crucial to ensure their purity and identity. Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure. benicewiczgroup.comrsc.org

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. rsc.org

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. rsc.org

Melting Point and Elemental Analysis: Used to assess purity. benicewiczgroup.com

The table below summarizes some synthetic methods for substituted anilines.

MethodStarting MaterialsKey Reagents/CatalystsConditionsYieldReference
Palladium-Catalyzed Aromatic AminationN-(diphenylmethylene)-N-(tert-butoxycarbonyl)-N-(4-bromophenyl)-1,4-benzenediamine, AnilinePalladium acetate, DPEphos, Sodium tert-butoxideToluene, 110 °C, 24hHigh benicewiczgroup.com
From CyclohexanonesCyclohexanonesNH₄OAc, K₂CO₃, Pd/C–ethyleneAcetonitrile or 1,4-dioxaneHigh bohrium.com
Imine Condensation–Isoaromatization(E)-2-arylidene-3-cyclohexenones, Primary aminesNoneDME, 60 °C23–82% beilstein-journals.org

Propanoyl chloride, as an acyl chloride, is a highly reactive derivative of propanoic acid used to form amide bonds with amines. The reaction of an acyl chloride with an amine is a classic and efficient method for amide synthesis. libretexts.orgcommonorganicchemistry.com In the context of synthesizing N-(4-aminophenyl)propanamide, propanoyl chloride would react with the amino group of a suitable aniline precursor, such as 4-nitroaniline, followed by reduction of the nitro group. researchgate.net

The reaction is typically rapid and exothermic, often carried out at room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comresearchgate.net A base, such as triethylamine (TEA) or pyridine, is usually added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.orgmdpi.com

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride.

A general procedure for this type of acylation is as follows:

The aniline derivative is dissolved in a suitable solvent (e.g., DCM). mdpi.com

Propanoyl chloride is added to the solution. mdpi.com

A base like triethylamine is then added to scavenge the HCl produced. mdpi.com

The reaction mixture is stirred for a period, after which it is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. mdpi.com

While effective, the use of acyl chlorides has drawbacks from a green chemistry perspective due to their moisture sensitivity and the generation of corrosive HCl. ucl.ac.uk This has led to the development of alternative, one-pot methods where the carboxylic acid is activated in situ, for example, using thionyl chloride in a solvent like dimethylacetamide (DMAC). researchgate.net

Nitrogen-containing heterocycles are ubiquitous in chemistry and biology. researchgate.netnih.gov While N-(4-aminophenyl)propanamide is not itself a heterocycle, its aniline and amide functionalities can be involved in the synthesis of or act as precursors to various heterocyclic systems. For instance, N-aryl amides can undergo intramolecular cyclization to form heterocyles like 3-amino oxindoles. rsc.org

The synthesis of nitrogen-containing heterocycles is a vast field with numerous strategies:

Ring-Closing Metathesis: Fused bicyclic imidazole (B134444) rings have been prepared through a sequence involving a van Leusen three-component reaction followed by ring-closing metathesis. organic-chemistry.org

Annulation Reactions: Thioamides can be used as bis-nucleophiles in [3+3] and [3+2] annulation reactions to create 1,3-thiazin-4-ones and thiazolones, respectively. organic-chemistry.org

Cycloisomerization: The cycloisomerization of π-rich species with a pendant nitrogen atom is a strategy to synthesize heterocycles like pyrrolidines and tetrahydropyridines, often mediated by transition metal catalysts. uow.edu.au

From Aziridines: Copper-catalyzed reactions of aziridines with imines or isocyanates can transform 3-membered rings into 5-membered imidazolidine (B613845) or imidazolidinone rings. nih.gov

In some synthetic schemes, anilines can be transformed into N-heterocycles through processes involving C-N bond cleavage and formation, driven by aromatization. rsc.org The amide moiety of compounds like N-(4-aminophenyl)propanamide could also potentially act as a ligand, coordinating to metal centers in catalytic processes for the synthesis of other molecules, including heterocycles.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Derivatives

While N-(4-aminophenyl)propanamide itself is achiral, analogues with a chiral center, for example at the α-position of the propanamide moiety (e.g., 2-amino-N-(4-aminophenyl)propanamide), would exist as enantiomers. evitachem.com The synthesis and separation of such enantiomers are critical in fields like medicinal chemistry.

Stereoselective Synthesis:

The goal of stereoselective synthesis is to produce a single enantiomer preferentially. For chiral N-aryl amides, several strategies exist:

Umpolung Amide Synthesis (UmAS): A novel approach for the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines has been shown to proceed with complete conservation of enantioenrichment, avoiding the epimerization often seen with conventional coupling reagents. nih.govacs.org

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful method for creating enantiomerically enriched products. This includes transition-metal catalysis and organocatalysis for the synthesis of C–N axially chiral amides. nih.gov

From Chiral Precursors: Starting with an enantiomerically pure precursor, such as a protected α-amino acid, allows for the synthesis of the desired chiral amide. For example, carbodiimide-mediated coupling of a protected 2-aminopropanoic acid derivative with a 1,4-phenylenediamine nucleophile can produce the chiral amide scaffold with minimal epimerization. evitachem.com

Chiral Resolution:

If a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process is known as chiral resolution.

Diastereomeric Crystallization: The racemate is reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent. researchgate.net

Chiral Chromatography: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. nih.gov For example, N-heterocyclic carbene (NHC)-catalyzed enantioselective kinetic resolution of anilides has been reported. researchgate.net

The table below compares different approaches for obtaining enantiomerically pure N-aryl amides.

TechniquePrincipleAdvantagesDisadvantagesReference
Stereoselective Synthesis (UmAS)Reaction of α-fluoronitroalkanes and N-aryl hydroxylaminesComplete conservation of enantioenrichment; avoids epimerization.Requires specific starting materials. nih.govacs.org
Chiral Resolution (Diastereomeric Crystallization)Formation and separation of diastereomeric salts.Can be scaled up.Success is not guaranteed; may require screening of resolving agents. researchgate.net
Chiral Resolution (Chromatography)Differential interaction with a chiral stationary phase.Widely applicable; can be analytical or preparative.Can be expensive, especially for large-scale separations. nih.gov
Kinetic ResolutionDifferential reaction rates of enantiomers.Can provide access to both the product and unreacted starting material in enriched form.Maximum theoretical yield for one enantiomer is 50%. nih.gov

Spectroscopic and Advanced Structural Characterization of N 4 Aminophenyl Propanamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules, including N-(4-aminophenyl)propanamide hydrochloride. This powerful analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of atoms and their connectivity. For this compound, a comprehensive NMR analysis would involve a suite of one- and two-dimensional experiments to map out its intricate molecular architecture.

Due to the general lack of publicly available, specific experimental NMR data for this compound, the following sections will describe the expected spectroscopic characteristics based on the known principles of NMR and data from closely related analogs. The protonation of the amino group in the hydrochloride salt is anticipated to induce notable changes in the chemical shifts of nearby protons and carbons compared to its free base form, N-(4-aminophenyl)propanamide.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A ¹H NMR spectrum of this compound would provide a detailed map of the different proton environments within the molecule. The spectrum is expected to display distinct signals for the aromatic protons, the amide proton, and the protons of the propanamide side chain.

The aromatic region would likely show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protonation of the aniline (B41778) nitrogen to form the ammonium (B1175870) salt (-NH3+) would significantly influence the electron density of the aromatic ring, causing the aromatic protons to be deshielded and thus appear at a lower field (higher ppm) compared to the free amine.

The protons of the ethyl group in the propanamide moiety would present as a quartet for the methylene (B1212753) group (-CH2-) adjacent to the carbonyl, and a triplet for the terminal methyl group (-CH3). The amide proton (-NH-) would typically appear as a singlet, which might be broad due to quadrupole effects and exchange with the solvent. The protons of the ammonium group (-NH3+) would also likely appear as a broad singlet.

Expected ¹H NMR Data for this compound (Note: This table is predictive and based on general principles and data from similar structures, as specific experimental data is not readily available.)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic (H-2, H-6)7.6 - 7.9Doublet~8-9
Aromatic (H-3, H-5)7.3 - 7.6Doublet~8-9
Amide (-NHCO-)9.5 - 10.5Singlet (broad)-
Ammonium (-NH3+)7.0 - 8.0Singlet (broad)-
Methylene (-CH2-)2.3 - 2.6Quartet~7-8
Methyl (-CH3)1.1 - 1.4Triplet~7-8

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons would appear in the typical range for benzene derivatives, with the carbon attached to the ammonium group (C-4) and the carbon attached to the amide group (C-1) showing distinct chemical shifts. The carbons of the ethyl group will appear in the upfield region of the spectrum. The protonation at the aniline nitrogen is expected to cause a downfield shift for the aromatic carbons, particularly C-4, C-2, and C-6.

Expected ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from similar structures, as specific experimental data is not readily available.)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (-C=O)170 - 175
Aromatic (C-1)138 - 142
Aromatic (C-4)135 - 139
Aromatic (C-2, C-6)128 - 132
Aromatic (C-3, C-5)118 - 122
Methylene (-CH2-)29 - 33
Methyl (-CH3)9 - 13

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For this compound, this would clearly show the correlation between the methyl and methylene protons of the ethyl group, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the chemical shifts of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While this compound does not have stereocenters, NOESY could be used to confirm through-space interactions between different parts of the molecule, such as between the propanamide side chain and the aromatic ring.

Variable Temperature NMR and Isotopic Labeling for Dynamic Process Analysis

The amide bond in this compound has partial double bond character, which can lead to restricted rotation around the C-N bond. This can result in the observation of two distinct conformers at low temperatures, which would coalesce into a single set of averaged signals at higher temperatures.

Variable Temperature (VT) NMR: VT NMR studies would be invaluable in investigating this dynamic process. chemicalbook.comsigmaaldrich.comuni.lu By acquiring ¹H or ¹³C NMR spectra at different temperatures, it would be possible to determine the coalescence temperature and calculate the energy barrier for rotation around the amide bond. This would provide significant insight into the conformational dynamics of the molecule. chemicalbook.comuni.lu

Isotopic Labeling: While not commonly performed for routine characterization, isotopic labeling (e.g., with ¹³C or ¹⁵N) could be employed in more advanced studies. Isotopic labeling can aid in the unambiguous assignment of NMR signals, especially in complex molecules, and can be a powerful tool in mechanistic studies or in tracing metabolic pathways.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C9H13ClN2O. The expected exact mass of the protonated molecule [M+H]⁺ (referring to the free base C9H12N2O) would be measured and compared to the calculated value, providing strong evidence for the compound's identity.

Expected High-Resolution Mass Spectrometry Data (Note: This table is predictive.)

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C9H13N2O⁺165.10224

The fragmentation pattern observed in the mass spectrum would further support the proposed structure. Key fragment ions would be expected from the cleavage of the amide bond and the loss of the ethyl group, providing a characteristic fingerprint for the molecule.

LC-MS for Purity Assessment and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for verifying the purity of a compound and for identifying and quantifying any impurities. nih.govijprajournal.comresolvemass.cabiomedres.usresearchgate.net In this method, the sample is first passed through a high-performance liquid chromatography (HPLC) column, which separates the main compound from any impurities based on differences in their physicochemical properties, such as polarity. ijprajournal.com As each component exits the column, it is ionized and enters the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. resolvemass.ca

For this compound, a reversed-phase HPLC method would likely be employed. The mass spectrometer would be set to detect the positive ion of the parent compound, which has a molecular formula of C₉H₁₂N₂O for the free base. sigmaaldrich.com The expected protonated molecule [M+H]⁺ would therefore have an m/z of approximately 165.1.

Impurity profiling is a critical application of LC-MS. ijprajournal.comresolvemass.caresearchgate.net Potential impurities in a sample of this compound could include unreacted starting materials, byproducts from the synthesis, or degradation products. A typical LC-MS analysis would generate a chromatogram showing a major peak for the target compound and smaller peaks for any impurities. The mass spectrum of each impurity peak can then be analyzed to deduce its structure.

Table 1: Potential Impurities in this compound and Their Expected [M+H]⁺ Ions

Potential ImpurityPotential OriginMolecular FormulaExpected [M+H]⁺ (m/z)
p-Phenylenediamine (B122844)Unreacted starting materialC₆H₈N₂109.1
Propanoyl chlorideUnreacted starting materialC₃H₅ClO93.0 (Difficult to detect in positive ESI)
N,N'-dipropanoyl-p-phenylenediamineOver-acylation byproductC₁₂H₁₆N₂O₂221.1
4-AminophenolHydrolysis of starting material or productC₆H₇NO110.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. wpmucdn.com It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule. wikieducator.org

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary aromatic amine, secondary amide, and substituted benzene ring functionalities. The protonation of the primary amine group to form an ammonium salt (R-NH₃⁺) will also produce distinct spectral features.

Key Expected IR Absorptions:

N-H Stretching (Ammonium Salt): A broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹, characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) group.

N-H Stretching (Secondary Amide): A moderate, sharp peak should appear around 3350-3180 cm⁻¹ due to the N-H stretch of the secondary amide group (-CONH-). quimicaorganica.orgblogspot.com

C=O Stretching (Amide I Band): A very strong and sharp absorption, characteristic of the amide carbonyl group, is expected in the range of 1680-1630 cm⁻¹. blogspot.comspectroscopyonline.com

N-H Bending (Amide II Band & Ammonium): The spectrum will likely show strong bands between 1640-1550 cm⁻¹. This region contains contributions from the N-H in-plane bend of the secondary amide and the asymmetric bending of the -NH₃⁺ group. blogspot.comspectroscopyonline.com

Aromatic C=C Stretching: Several medium to weak bands are expected between 1600-1450 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the benzene ring. vscht.cz

Aromatic C-H Bending: Strong bands corresponding to out-of-plane C-H bending vibrations are expected in the 900-690 cm⁻¹ region, which can sometimes give information about the substitution pattern of the aromatic ring. wpmucdn.com

C-N Stretching: Absorptions for the aromatic C-N bond are typically found in the 1335-1250 cm⁻¹ range. wikieducator.orgorgchemboulder.com

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Ammonium (-NH₃⁺)N-H Stretch2800-3200Strong, Broad
Secondary Amide (-CONH-)N-H Stretch3350-3180Moderate, Sharp
Amide Carbonyl (C=O)C=O Stretch (Amide I)1680-1630Strong, Sharp
Amide/AmmoniumN-H Bend (Amide II)1640-1550Strong
Aromatic RingC=C Stretch1600-1450Medium to Weak
Aromatic C-NC-N Stretch1335-1250Strong

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. accessengineeringlibrary.comstudysmarter.co.ukcolorado.edu The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₉H₁₃ClN₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Calculation of Theoretical Composition:

Molecular Formula: C₉H₁₃ClN₂O

Molecular Weight: (9 × 12.011) + (13 × 1.008) + (1 × 35.453) + (2 × 14.007) + (1 × 15.999) = 200.66 g/mol

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC53.87%
HydrogenH6.53%
ChlorineCl17.67%
NitrogenN13.96%
OxygenO7.97%

An experimental result from an elemental analyzer that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values would serve to verify the stoichiometric composition of the synthesized compound.

Advanced Analytical Techniques for Compound Assessment and Quality Control in Research

Chromatographic Methods for Purity Profiling and Separation

Chromatography is an indispensable tool for the separation and analysis of chemical compounds. For "N-(4-aminophenyl)propanamide hydrochloride," various chromatographic techniques are employed to profile impurities and monitor the progress of its synthesis, ensuring the final product meets the required quality standards.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying "this compound." A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from its potential impurities, which may include starting materials, by-products, and degradation products.

Method development typically begins with column and mobile phase selection. A C18 or C8 column is commonly used for separating aromatic amines and their derivatives due to its hydrophobic stationary phase. nacalai.comnih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govwu.ac.th A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good peak shape and resolution. wu.ac.th Detection is typically performed using a UV detector, set at a wavelength where the analyte and its impurities show significant absorbance.

Once developed, the method must be validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. wu.ac.th Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) value of >0.999 is typically desired. wu.ac.th

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments. Recoveries are generally expected to be within 85-115%. wu.ac.th

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) being the key metric.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Representative HPLC Method Parameters and Validation Summary

ParameterTypical Condition/Result
Chromatographic System HPLC with UV/PDA Detector
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength ~245 nm
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds. In the context of "this compound" synthesis, GC is primarily used to identify and quantify residual solvents. ptfarm.plispub.com The manufacturing process may involve solvents such as toluene, ethyl acetate, or others, which must be controlled to acceptable, safe levels in the final compound. uspnf.com

A common approach is headspace GC with a flame ionization detector (HS-GC-FID). rsc.orgresearchgate.net In this method, the sample is dissolved in a suitable high-boiling solvent in a sealed vial and heated. This allows the volatile residual solvents to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC system. This technique prevents non-volatile components of the sample matrix from contaminating the GC column. researchgate.net Specialized capillary columns designed for separating volatile amines and polar compounds can be employed to achieve good resolution. nih.govchromatographyonline.com

The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of residual solvents. nih.govrsc.org

Table 2: Typical GC-FID Method for Residual Solvent Analysis

ParameterTypical Condition
Technique Headspace Gas Chromatography (HS-GC)
Detector Flame Ionization Detector (FID)
Column Capillary column suitable for volatile polar compounds
Carrier Gas Nitrogen or Helium
Oven Program Temperature programmed for optimal separation
Injector Temperature ~200 °C
Detector Temperature ~250 °C
Sample Preparation Dissolution in a high-boiling solvent (e.g., DMSO)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net For the synthesis of "this compound," which is typically formed via the acylation of a diamine precursor like p-phenylenediamine (B122844), TLC is an ideal tool to qualitatively track the conversion of reactants to products.

To monitor the reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel). jcsp.org.pk Alongside the reaction mixture, spots of the starting materials (p-phenylenediamine) and, if available, the pure product are also applied as standards. ualberta.ca The plate is then developed in a suitable mobile phase, typically a mixture of a nonpolar and a polar solvent (e.g., hexane (B92381) and ethyl acetate).

The separation is based on polarity; the more polar a compound, the more strongly it adheres to the silica gel and the less it travels up the plate. ualberta.ca The product, an amide, is generally more polar than the starting amine, but this can vary depending on the specific structures and the mobile phase used. By observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time, a chemist can determine when the reaction is complete. libretexts.org The positions of the spots are quantified by their retention factor (Rf) value, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. ualberta.ca

Table 3: Hypothetical TLC Monitoring of Synthesis

CompoundExpected Relative PolarityHypothetical Rf ValueObservation Over Time
p-Phenylenediamine (Starting Material)More Polar0.35Spot intensity decreases
N-(4-aminophenyl)propanamide (Product)Less Polar0.60Spot appears and intensifies
Rf values are highly dependent on the specific TLC plate and mobile phase used.

Quantitative Analysis Techniques for Compound Quantification

Precise quantification of "this compound" is critical for quality control and subsequent research applications. While various techniques can be used, HPLC with UV detection is the most common and reliable method for this purpose.

A validated HPLC method, as described in section 4.1.1, provides the foundation for accurate quantification. The analysis relies on the principle that the area of a chromatographic peak is directly proportional to the concentration of the compound producing it. To perform the assay, a standard solution of "this compound" with a known concentration is prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak areas of several standards against their concentrations. squ.edu.om This curve demonstrates the linear response of the detector to the analyte.

A solution of the sample to be tested is then prepared and analyzed under the same conditions. The peak area of the analyte in the sample chromatogram is measured, and its concentration is calculated using the linear regression equation derived from the calibration curve. This provides a precise measure of the compound's purity or concentration in a given sample. The performance of the quantitative method is assured by the validation parameters established during method development.

Table 4: Quantitative Performance of a Validated HPLC-UV Method

Validation ParameterAcceptance CriterionTypical Result
Linearity Range Concentration range over which the method is precise, accurate, and linear.0.1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.9998
Accuracy (% Recovery) Typically between 98.0% and 102.0%100.5%
Precision (% RSD) ≤ 2%0.8%
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy.0.03 µg/mL

Application of Process Analytical Technology (PAT) in Synthetic Development

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. rsc.org The goal of PAT is to build quality into the product by understanding and controlling the process, rather than relying solely on end-product testing.

In the synthetic development of "this compound," PAT tools can be implemented to monitor key reaction parameters in real-time. For instance, the acylation reaction could be monitored using in-situ spectroscopic probes, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy. engineering.org.cnmt.com These probes can be inserted directly into the reaction vessel to continuously collect spectra of the reaction mixture.

By tracking the characteristic spectral bands of the starting materials and the product, it is possible to monitor their concentration changes throughout the reaction. acs.orgmt.com For example, an FTIR probe could monitor the disappearance of an amine N-H stretch from the starting material and the appearance of the amide carbonyl C=O stretch of the product. This real-time data allows for precise determination of the reaction endpoint, ensures consistency between batches, and can help identify any process deviations immediately.

PAT can also be invaluable in controlling the crystallization step, which is critical for purification and for obtaining the desired physical properties of the final hydrochloride salt. europeanpharmaceuticalreview.comnih.gov Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution in real-time, while ATR-FTIR can track the concentration of the compound in solution (supersaturation), which is the driving force for crystallization. rsc.org This level of process understanding and control helps ensure a robust and reproducible synthesis, leading to a final product of consistent high quality. acs.org

Reactivity and Mechanistic Studies of N 4 Aminophenyl Propanamide Hydrochloride

Intramolecular and Intermolecular Reactivity Pathways

The reactivity of N-(4-aminophenyl)propanamide hydrochloride is largely dictated by the interplay between its amino and amide moieties, as well as the aromatic phenyl ring. These functional groups provide sites for both electrophilic and nucleophilic attack, leading to a diverse range of possible reactions.

The amino group (-NH2) attached to the phenyl ring is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. This nucleophilicity allows for a variety of reactions, including acylation and alkylation. For instance, the amino group can be acylated to form more complex amides or can act as a nucleophile in substitution reactions with various electrophiles. evitachem.com

The amide functional group (-CONH-) also exhibits dual reactivity. The nitrogen atom is nucleophilic, though less so than the primary amino group due to the electron-withdrawing effect of the adjacent carbonyl group. Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution reactions due to the electron-donating nature of the amino and, to a lesser extent, the propanamide substituents. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the amino group.

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the amide linkage to yield 4-aminoaniline and propanoic acid. The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the presence of catalysts. Understanding these degradation pathways is crucial for determining the compound's stability and shelf-life in various applications.

ConditionProducts of Hydrolysis
Acidic4-aminoanilinium ion, Propanoic acid
Basic4-aminoaniline, Propanoate ion

Role as a Synthetic Building Block and Derivatization Agent

The varied reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules and a versatile agent for derivatization.

As a bifunctional molecule, this compound serves as a scaffold for the construction of larger, more intricate molecular structures. The presence of both a nucleophilic amino group and a modifiable amide group allows for sequential or orthogonal synthetic strategies. For example, the amino group can be functionalized first, followed by reactions involving the amide portion, or vice versa. This controlled reactivity is instrumental in the synthesis of targeted molecules with specific functionalities. It can participate in coupling reactions to form biaryl compounds, which are significant in medicinal chemistry. evitachem.com

The strategic placement of the amino and amide groups on the phenyl ring facilitates intramolecular cyclization reactions to form various heterocyclic compounds. Depending on the reaction conditions and the nature of the co-reactants, different ring systems can be synthesized. For instance, reaction with appropriate reagents can lead to the formation of benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in many biologically active compounds and advanced materials.

Investigation of Coordination Chemistry and Ligand Properties

Potential as a Ligand in Metal Complexes

N-(4-aminophenyl)propanamide possesses multiple potential donor atoms that could facilitate its function as a ligand in metal complexes. The molecule contains a primary amine (-NH2) group and an amide group (-C(O)NH-), both of which have lone pairs of electrons available for coordination to a metal center.

Theoretically, the ligand could coordinate to a metal in several ways:

Monodentate Coordination: Coordination could occur through the nitrogen atom of the primary amino group, which is a common binding mode for aniline (B41778) derivatives. wikipedia.org Alternatively, the oxygen atom of the amide carbonyl group could act as the donor.

Bidentate/Chelating Coordination: It is conceivable that the molecule could act as a bidentate ligand, forming a chelate ring with a metal ion. msu.edu This might involve coordination through both the amino nitrogen and the amide oxygen or nitrogen. The formation of stable five- or six-membered chelate rings is often a driving force for this type of coordination. nih.gov

The specific binding mode would be influenced by several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction conditions, and the presence of other competing ligands. For related aminophenol compounds, coordination has been shown to occur, leading to complexes with geometries such as square planar and octahedral. ugm.ac.id However, without experimental data from spectroscopic analyses (like FT-IR, NMR) or single-crystal X-ray diffraction for N-(4-aminophenyl)propanamide complexes, any description of its coordination behavior remains speculative.

Table 1: Potential Coordination Sites of N-(4-aminophenyl)propanamide

Potential Donor AtomFunctional GroupPossible Coordination Mode
Amino NitrogenPrimary Aromatic AmineMonodentate
Amide OxygenAmide (Carbonyl)Monodentate, Bidentate (Chelating)
Amide NitrogenAmideBidentate (Chelating)

Synthesis and Characterization of Organometallic Compounds

The synthesis of organometallic compounds typically involves the formation of a direct carbon-metal bond or the coordination of an organic ligand to a metal center. Aniline derivatives are known to be used in the fabrication of certain organometallic complexes. sci-hub.seresearchgate.net For instance, early transition metals from Group 4 (like Titanium and Zirconium) are known to form amide complexes through reactions with amine-containing ligands. rsc.org

A general approach to synthesizing such complexes involves reacting a salt of the desired metal (e.g., a metal halide) with the ligand in a suitable solvent. The resulting organometallic compound would then be isolated and characterized using various analytical techniques to determine its structure and properties.

Table 2: Standard Characterization Techniques for Organometallic Compounds

TechniqueInformation Provided
FT-IR Spectroscopy Identifies shifts in vibrational frequencies of functional groups (e.g., N-H, C=O) upon coordination to the metal, confirming ligand binding.
NMR Spectroscopy (¹H, ¹³C) Shows changes in the chemical shifts of protons and carbons in the ligand upon complexation, providing information about the electronic environment and binding mode.
UV-Visible Spectroscopy Provides information on the electronic transitions within the complex, which can help determine the coordination geometry around the metal ion. nih.gov
Magnetic Susceptibility Determines the magnetic properties of the complex (paramagnetic or diamagnetic), which helps in deducing the electron configuration and geometry of the metal center. ekb.eg
Elemental Analysis Confirms the empirical formula of the synthesized compound.
X-ray Crystallography Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry.

While these methods are standard for characterizing new organometallic compounds, the search for published research applying them to complexes of this compound did not yield specific results. Therefore, no detailed research findings or data tables on its specific organometallic derivatives can be presented.

Computational Chemistry and Molecular Modeling of N 4 Aminophenyl Propanamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy, which in turn dictates the molecule's structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can provide insights into the chemical reactivity of a compound. nih.gov One of the key outputs of these calculations is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights electrophilic and nucleophilic regions.

For N-(4-aminophenyl)propanamide hydrochloride, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the primary amine, indicating these as probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine and amide groups, particularly in its protonated hydrochloride form, identifying them as electrophilic sites. The aromatic ring would exhibit a complex potential distribution influenced by the activating amino group and the deactivating propanamide substituent.

Furthermore, Fukui functions and Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to pinpoint specific reactive sites. nih.govresearchgate.netkau.edu.sa The HOMO density typically indicates regions susceptible to electrophilic attack (nucleophilic sites), while the LUMO density points to regions prone to nucleophilic attack (electrophilic sites). For N-(4-aminophenyl)propanamide, the primary amine nitrogen and potentially the aromatic ring carbons ortho and para to it would be expected to have significant HOMO contributions, marking them as key nucleophilic centers.

Table 1: Hypothetical DFT Parameters for Reactivity Analysis
ParameterPredicted Location on N-(4-aminophenyl)propanamideSignificance
Highest Occupied Molecular Orbital (HOMO) Primarily on the aminophenyl ring and the lone pair of the amino nitrogen.Indicates primary sites for electrophilic attack (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) Concentrated on the propanamide moiety, particularly the carbonyl carbon.Indicates primary sites for nucleophilic attack (electrophilicity).
Molecular Electrostatic Potential (MEP) - Negative Carbonyl oxygen and amino nitrogen.Regions of high electron density, attractive to electrophiles.
Molecular Electrostatic Potential (MEP) - Positive Amine and amide N-H protons, hydrochloride proton.Regions of low electron density, attractive to nucleophiles.

The biological activity and physical properties of a flexible molecule like this compound are governed by its accessible conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

Computational methods can systematically rotate the molecule's single bonds (e.g., the C-N amide bond and the C-C bonds in the propyl chain) to generate a potential energy surface (PES). researchgate.net This PES maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers and saddle points representing the transition states between them. kau.edu.sa For N-(4-aminophenyl)propanamide, key dihedral angles to explore would include the rotation around the phenyl-N bond and the amide C-N bond, which would reveal the preferred orientation of the propanamide side chain relative to the aromatic ring. The results would indicate whether a planar or a twisted conformation is energetically more favorable and quantify the energy penalty for adopting less stable shapes. Such studies on similar molecules have been performed to understand their structural preferences. researchgate.netnih.govnih.gov

DFT calculations are also highly effective in predicting spectroscopic properties, which can be used to validate experimental data or to aid in the structural elucidation of new compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. nih.govmanchester.ac.uk Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific signals to the correct atoms. For this compound, DFT could predict the chemical shifts for the aromatic protons, the methylene (B1212753) and methyl protons of the propanamide group, and the corresponding carbon signals. nsf.gov

IR Frequencies: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. nih.gov The predicted IR spectrum can be compared with experimental results to identify characteristic functional group peaks, such as the C=O stretch of the amide, the N-H stretches of the amine and amide groups, and the aromatic C-H and C=C vibrations. researchgate.net This comparison helps to confirm the presence of these groups and provides confidence in the computed molecular structure. mdpi.com

Table 2: Predicted Spectroscopic Data Ranges (Based on General Compound Classes)
Spectroscopy TypeFunctional GroupPredicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
IR Amide N-H Stretch~3300-3500
Amine N-H Stretch~3200-3400
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2960
Amide C=O Stretch (Amide I)~1650-1680
¹H NMR Aromatic Protons~6.5-7.5 ppm
Amide N-H Proton~7.5-8.5 ppm
-CH₂- (Propanamide)~2.2-2.6 ppm
-CH₃ (Propanamide)~1.0-1.3 ppm
¹³C NMR Carbonyl Carbon~170-175 ppm
Aromatic Carbons~115-150 ppm
-CH₂- (Propanamide)~30-40 ppm
-CH₃ (Propanamide)~9-14 ppm

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate their movements over nanoseconds or microseconds. academie-sciences.fr This approach provides critical information on:

Solvation Structure: How water molecules arrange themselves around the solute, forming hydration shells. The simulation would reveal specific hydrogen bonding patterns between water and the amine, amide, and carbonyl groups of the molecule. easychair.org

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution. This is more representative of its behavior in a biological context than the gas-phase conformations obtained from DFT.

Solvent Effects on Stability: The presence of a solvent can stabilize or destabilize certain conformations. MD simulations can quantify these effects, providing a more accurate energetic landscape in a condensed phase. researchgate.net

Molecular Docking and Binding Affinity Predictions

If this compound is being investigated as a potential therapeutic agent, understanding its interaction with a biological target (e.g., a protein receptor or enzyme) is crucial. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor). nih.gov

Molecular docking simulations would involve placing this compound into the binding site of a target protein and using a scoring function to evaluate and rank the different possible binding poses. nih.govresearchgate.net The results of a docking study would provide:

Binding Pose: The most likely three-dimensional orientation of the ligand within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For instance, the amide group could act as both a hydrogen bond donor and acceptor, while the aminophenyl ring could engage in pi-stacking or hydrophobic interactions. researchgate.net

Binding Affinity Prediction: The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), which helps to prioritize compounds for further experimental testing. nih.gov While these scores are approximations, they are invaluable for comparing different potential ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In drug design, QSAR is instrumental for optimizing lead compounds by predicting the activity of novel analogs, thereby prioritizing synthetic efforts toward molecules with enhanced potency and more favorable properties. nih.govmdpi.com

For a series of this compound analogs, a QSAR study would involve the generation of various molecular descriptors that quantify physicochemical properties. These descriptors fall into several categories, including:

Electronic Descriptors: Such as partial charges and dipole moments, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume or surface area (e.g., van der Waals surface area), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), indicating the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of atoms within the molecule.

Once calculated for a training set of molecules with known biological activity (e.g., inhibitory concentration, IC₅₀), statistical methods such as multiple linear regression (MLR) are employed to build a predictive model. A robust 3D-QSAR model for a set of aminophenyl benzamide (B126) derivatives targeting Histone Deacetylase (HDAC) showed that hydrophobic character and hydrogen bond donating groups were crucial for inhibitory activity. nih.gov

The resulting QSAR equation allows for the in silico screening of a virtual library of yet-to-be-synthesized N-(4-aminophenyl)propanamide analogs. By calculating the descriptors for these virtual compounds and inputting them into the model, their biological activity can be predicted. This process guides the design of new derivatives by identifying which substitutions or structural modifications are most likely to improve activity. For instance, if the model indicates that increased hydrophobicity at a specific position enhances activity, medicinal chemists can focus on synthesizing analogs with lipophilic substituents at that site. nih.gov

Table 1: Hypothetical QSAR Model for N-(4-aminophenyl)propanamide Analogs

This interactive table presents a hypothetical QSAR model developed for a series of N-(4-aminophenyl)propanamide analogs. The model correlates molecular descriptors with observed biological activity (pIC₅₀). Users can sort the data by clicking on the column headers to analyze the relationships between different physicochemical properties and inhibitory potency.

Compound IDSubstitution (R)pIC₅₀ (Experimental)LogP (Hydrophobicity)V_vdw (van der Waals Volume)Dipole MomentpIC₅₀ (Predicted)
1-H6.51.8150.23.16.45
2-Cl7.12.5155.83.57.12
3-CH₃6.82.3160.53.06.78
4-OCH₃6.92.1162.13.86.95
5-NO₂6.21.7161.45.26.18
6-F7.01.9152.13.67.01

Hypothetical QSAR Equation: pIC₅₀ = 0.85LogP - 0.02V_vdw + 0.15Dipole + 4.5*

Advanced Computational Methodologies (e.g., Hybrid QM/MM, Free Energy Perturbation, MM/PBSA)

To gain a more profound, physics-based understanding of the interactions between this compound and its biological target, advanced computational methods are employed. These techniques complement QSAR by providing detailed energetic and structural insights at an atomic level.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): This method offers a powerful approach for studying systems where electronic effects are critical, such as in enzyme-catalyzed reactions or for accurately describing charge distributions and polarization at the binding site. nih.govresearchgate.net In a QM/MM simulation, the ligand (this compound) and the crucial amino acid residues of the receptor's active site are treated with a high-level quantum mechanics (QM) method. uiuc.edu The remainder of the protein and the surrounding solvent are handled by a more computationally efficient molecular mechanics (MM) force field. nih.gov This dual-level approach provides the accuracy of QM for the chemically relevant region while maintaining the computational feasibility to simulate the larger biological system. uiuc.edu

Free Energy Perturbation (FEP): FEP is a rigorous and computationally intensive method used to calculate the relative binding free energy difference (ΔΔG_bind) between two similar ligands. mavenrs.com The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another (e.g., by changing a hydrogen atom to a chlorine atom) over a series of simulation windows. By calculating the free energy change for this transformation both in the solvent and in the protein's binding site, the difference in binding affinity can be determined with high accuracy. nih.gov FEP is particularly valuable in lead optimization for predicting whether a small, specific chemical modification will be beneficial or detrimental to the compound's potency. nih.gov

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): The MM/PBSA method is a popular end-point technique for estimating the binding free energy of a ligand to a protein. nih.gov It involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a representative ensemble of its conformations. Snapshots from this trajectory are then used to calculate the binding free energy by summing several energy components. semanticscholar.orgplos.org These components include the molecular mechanics energy (van der Waals and electrostatic interactions), the polar solvation energy (calculated using the Poisson-Boltzmann model), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area, SASA). researchgate.netnih.gov While generally less accurate than FEP, MM/PBSA is computationally faster and provides a useful decomposition of the binding energy, helping to identify the key forces driving complex formation. nih.gov

Table 2: Illustrative Energetic Analysis of N-(4-aminophenyl)propanamide Analogs

This interactive table provides a hypothetical summary of results from advanced computational studies on a series of N-(4-aminophenyl)propanamide analogs. The data illustrates how different methodologies can be used to predict binding affinities and dissect the energetic contributions to ligand binding. Users can sort the columns to compare the performance and insights from each method.

Analog IDModificationΔΔG_bind (FEP) (kcal/mol)ΔG_bind (MM/PBSA) (kcal/mol)ΔE_vdw (MM/PBSA) (kcal/mol)ΔE_elec (MM/PBSA) (kcal/mol)ΔG_solv (MM/PBSA) (kcal/mol)
A-01 (Ref)-H → -H0.0-9.5-40.1-25.556.1
A-02-H → -F-0.7-10.1-40.8-27.257.9
A-03-H → -Cl-1.1-10.5-43.5-28.161.1
A-04-H → -CH₃-0.4-9.8-44.2-25.060.0
A-05-H → -OH0.5-9.1-41.5-30.562.9

Note: The data presented in these tables is hypothetical and for illustrative purposes to demonstrate the application and output of these computational methodologies.

Structure Activity Relationship Sar and Analogue Design Strategies

Systematic Modification of the N-(4-aminophenyl)propanamide Hydrochloride Core Structure

The N-(4-aminophenyl)propanamide scaffold serves as a versatile template for chemical modification. Alterations to the phenyl ring, the propanamide side chain, and the nature of the salt form have all been shown to significantly influence the compound's properties and biological function.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the entire molecule. mdpi.com In the context of enzyme inhibition, the nature and position of substituents on the phenyl ring can dictate the selectivity and potency of the inhibitor. For example, in a series of N-aryl cinnamides designed as TRPV1 antagonists, modifications to the phenyl ring were a key strategy in optimizing activity. nih.gov Similarly, studies on benzamide (B126) derivatives have shown that aromatic substituents can significantly affect their lipophilicity and, consequently, their ability to cross biological membranes and interact with intracellular targets. nih.gov

The presence of specific functional groups on the phenyl ring can also lead to specific interactions with amino acid residues in the active site of an enzyme. For example, a hydroxyl group can act as a hydrogen bond donor, while a methoxy group can act as a hydrogen bond acceptor, and these interactions can be crucial for the inhibitory activity of the compound. nih.gov The steric bulk of the substituent can also be a determining factor, as it may either promote or hinder the optimal orientation of the molecule within a binding pocket. mdpi.com

Modifications to the propanamide side chain and the amide linkage of N-(4-aminophenyl)propanamide analogues have been extensively explored to enhance their biological profiles. The length, rigidity, and chemical nature of the side chain can all impact the compound's interaction with its biological target.

For example, in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists, the propanamide moiety was identified as a key pharmacophore. nih.gov Systematic modifications of this region, including the introduction of dimethyl and cyclopropyl groups, were investigated to improve antagonist activity. researchgate.net The stereochemistry of the propanamide side chain can also be critical, with one enantiomer often exhibiting significantly higher potency than the other. researchgate.net

The amide bond itself is a key structural feature, providing a hydrogen bond donor and acceptor that can participate in crucial interactions with biological macromolecules. However, in some cases, replacing the amide bond with a more stable surrogate, such as a reduced amide bond, can lead to improved pharmacokinetic properties and enhanced biological activity. nih.gov Such "peptidomimetics" can exhibit increased resistance to enzymatic degradation while maintaining or even improving the desired biological effect. nih.gov For instance, the deletion of the carbonyl group from the amide bond in a series of nitric oxide synthase inhibitors resulted in preserved or improved potency. nih.gov

The conformational preferences of the molecule can also be affected by the salt form. The presence of the chloride counter-ion can lead to specific intermolecular interactions in the solid state, which may influence the conformation adopted by the molecule in solution. This, in turn, can impact its ability to bind to its biological target. While detailed studies on the specific impact of the hydrochloride salt on the conformational preferences of N-(4-aminophenyl)propanamide are not extensively documented in the provided search results, it is a factor that is generally considered in drug design and development.

Exploration of Biological Activities of this compound Analogues

Analogues of N-(4-aminophenyl)propanamide have been investigated for a wide range of biological activities, primarily focusing on their potential as enzyme inhibitors and their interactions with nucleic acids.

The N-(4-aminophenyl)propanamide scaffold has proven to be a valuable starting point for the design of inhibitors for several important enzyme classes.

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis. nih.gov Numerous studies have focused on designing N-(4-aminophenyl)propanamide analogues as VEGFR-2 inhibitors. For instance, a series of novel motifs based on this scaffold were synthesized and evaluated for their in vitro anticancer efficacy, with some compounds showing potent VEGFR-2 inhibition. researchgate.net The structure-activity relationship studies of these compounds have provided valuable insights for the rational design of next-generation VEGFR-2 inhibitors. researchgate.net

HDAC: Histone deacetylases (HDACs) are another important class of enzymes targeted in cancer therapy. nih.gov Analogues of N-(4-aminophenyl)propanamide have been developed as HDAC inhibitors. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a derivative of the N-(4-aminophenyl)benzamide scaffold, exhibited selective inhibition of class I HDACs. nih.govnih.gov Further modifications, such as the introduction of a fluorine atom, have been shown to improve the selectivity and potency against specific HDAC isoforms. nih.gov

HIV-1 RT: Human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT) is a critical enzyme for the replication of the HIV-1 virus. researchgate.net While the core N-(4-aminophenyl)propanamide structure itself is not a classic HIV-1 RT inhibitor, related structures containing an amide linkage have been investigated. For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide was identified as an inhibitor of the DNA polymerase activity of HIV-1 RT. nih.gov This compound was found to interfere with the formation of the RT-DNA complex. nih.gov

Other Enzymes: The versatility of the N-(4-aminophenyl)propanamide scaffold has led to its exploration as an inhibitor of other enzymes as well. For example, analogues have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are involved in epigenetic regulation. nih.gov

Table 1: Enzyme Inhibitory Activities of Selected N-(4-aminophenyl)propanamide Analogues

AnalogueTarget EnzymeActivity (IC50/Ki)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC195.2 nM nih.govnih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC2260.7 nM nih.govnih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC3255.7 nM nih.govnih.gov
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamideHIV-1 RT (RNA-dependent DNA polymerase)1.2 µM nih.gov
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamideHIV-1 RT (DNA-dependent DNA polymerase)2.1 µM nih.gov
Compound 5p (a thienopyrimidine derivative)VEGFR-20.117 µM researchgate.net

In addition to enzyme inhibition, analogues based on the N-(4-aminophenyl)propanamide framework have been explored for their ability to interact with nucleic acids. These interactions can be important for the development of agents that can modulate gene expression or interfere with viral replication.

Peptide nucleic acids (PNAs), which are synthetic analogues of nucleic acids with a peptide-like backbone, have been widely studied for their ability to bind to DNA and RNA with high affinity and specificity. mdpi.comcnr.it While not direct analogues of N-(4-aminophenyl)propanamide, the principles of their design, which involve amide linkages, are relevant. The ability of a molecule to form hydrogen bonds and engage in stacking interactions with the bases of nucleic acids is crucial for binding. nih.gov The aromatic phenyl ring of N-(4-aminophenyl)propanamide analogues could potentially participate in such stacking interactions.

The search results did not provide specific examples of this compound or its direct analogues interacting with quadruplex structures. However, the general principles of designing molecules to target these higher-order nucleic acid structures often involve planar aromatic systems that can stack on the terminal G-quartets. Therefore, it is conceivable that appropriately designed analogues could exhibit such activity.

Emerging Research Applications and Future Directions

N-(4-aminophenyl)propanamide Hydrochloride in Advanced Materials Science

This compound is emerging as a versatile building block in the field of advanced materials science. Its bifunctional nature, possessing both a primary amine and an amide group, allows for its integration into a variety of polymeric and functional materials. The aromatic aminophenyl core, coupled with the propanamide side chain, provides a unique combination of rigidity and flexibility, which can be exploited to tailor the properties of novel materials.

Application as an Organic Monomer for Polymer and Framework Synthesis

The structure of this compound makes it a prime candidate for use as a monomer in the synthesis of advanced polymers and porous organic frameworks. The primary amine group can readily participate in polymerization reactions, such as polycondensation, to form polyamide or polyimide chains. These polymers are known for their thermal stability and mechanical strength.

The presence of the amide linkage within the monomer itself can introduce hydrogen bonding capabilities into the resulting polymer backbone, potentially enhancing properties like chain packing, crystallinity, and mechanical robustness. In the context of porous organic frameworks (POFs) or covalent organic frameworks (COFs), the defined geometry and reactive amine group of this compound could be utilized to create highly ordered, porous structures with potential applications in gas storage, separation, and catalysis.

Table 1: Potential Polymer Architectures Incorporating N-(4-aminophenyl)propanamide

Polymer TypePotential Co-monomerKey Potential Properties
PolyamideDiacyl chlorides (e.g., terephthaloyl chloride)High thermal stability, mechanical strength, enhanced hydrogen bonding
PolyimideDianhydrides (e.g., pyromellitic dianhydride)Excellent thermal and chemical resistance, good dielectric properties
Porous Organic FrameworksPolyaldehydes (e.g., terephthalaldehyde)High surface area, permanent porosity, tunable functionality

Potential in Electronic and Optical Materials Research

The aminophenyl moiety in this compound is structurally related to aniline (B41778), the monomer for polyaniline, a well-known conductive polymer. wikipedia.org This structural similarity suggests that polymers incorporating this compound could exhibit interesting electronic properties. mdpi.com Upon polymerization and subsequent doping, materials derived from this compound could potentially possess electrical conductivity. ekb.eg The propanamide side group might influence the processing and solubility of the resulting conductive polymer, a common challenge in the field.

Furthermore, the aromatic nature of the compound suggests potential for applications in optical materials. ekb.egontosight.ai Polymers containing such aromatic structures can exhibit properties like high refractive indices and fluorescence. By chemically modifying the propanamide group or the aromatic ring, it might be possible to tune the optical properties, such as the absorption and emission wavelengths, leading to the development of novel materials for applications in light-emitting diodes (LEDs), optical sensors, or as fluorescent probes.

Catalysis and Reagent Development

The unique chemical structure of this compound also lends itself to applications in catalysis and as a scaffold for the development of new chemical reagents.

Role as an Organocatalyst Component

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Chiral amines and amides are common motifs in organocatalysts, particularly for asymmetric synthesis. The N-(4-aminophenyl)propanamide structure contains both a primary amine and an amide, which could be functionalized to create novel catalysts. For instance, the amine group could be derivatized to form a chiral secondary or tertiary amine, a common feature in many aminocatalysts. The amide group could participate in hydrogen bonding interactions with substrates, helping to orient them for a stereoselective reaction. The development of catalysts based on this scaffold could offer new routes for the enantioselective synthesis of valuable chemical compounds.

Development of Chemical Probes and Biological Reagents

Chemical probes are essential tools for studying biological processes. The this compound scaffold can be a starting point for the synthesis of such probes. nih.gov The primary amine group provides a convenient handle for attaching fluorophores, affinity tags, or reactive groups. For example, a fluorescent dye could be coupled to the amine to create a fluorescent probe for bioimaging. Alternatively, the aromatic ring could be further functionalized to introduce specific binding moieties that target a particular protein or enzyme. The propanamide side chain could also be modified to tune the solubility and cell permeability of the resulting probe. The versatility of this scaffold makes it an attractive platform for the development of new reagents for chemical biology research. nih.gov

Innovations in Green Chemistry for Sustainable Research and Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound can benefit from these principles. For its production, greener synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency are being explored. nih.gov This includes the use of catalytic methods for amide bond formation and purification techniques that avoid chromatography.

Table 2: Green Chemistry Approaches for this compound

AreaGreen Chemistry InnovationPotential Benefit
Synthesis Biocatalytic amide formationUse of enzymes, mild reaction conditions, high selectivity.
Solvent-free or aqueous reaction mediaReduced use of volatile organic compounds (VOCs).
Application Polymerization in supercritical CO2Replacement of hazardous organic solvents.
Development of recyclable organocatalystsReduced catalyst waste and cost.

Integration of Novel Analytical and Spectroscopic Techniques in Future Studies

The comprehensive characterization of this compound and its potential derivatives or metabolites necessitates the application of advanced analytical and spectroscopic methods. Future studies would benefit from moving beyond routine analysis to employ techniques that provide deeper structural and quantitative insights.

Advanced Chromatographic and Mass Spectrometric Techniques:

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds. nih.gov For this compound, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) would be highly valuable. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between isomers that have similar fragmentation patterns in conventional mass spectrometry. researchgate.net This would be crucial for identifying and quantifying this compound in the presence of its isomers, such as N-(2-aminophenyl)propanamide or N-(3-aminophenyl)propanamide, in various matrices. researchgate.net Energy-resolved tandem mass spectrometry could be a specific approach to differentiate such isomers without prior chromatographic separation. researchgate.net

Advanced Spectroscopic Methods:

For unambiguous structure elucidation, especially for novel derivatives or reaction products of this compound, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is essential. nih.govnih.gov Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon connectivities within the molecule, confirming its precise structure. nih.govnih.gov The use of expert systems to analyze 2D-NMR data can further aid in the rapid and accurate determination of chemical structures. researchgate.net

The table below summarizes some of the novel analytical and spectroscopic techniques and their potential applications in future studies of this compound.

Technique Abbreviation Potential Application
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSQuantitative analysis in biological matrices; metabolite identification.
Gas Chromatography-Tandem Mass SpectrometryGC-MS/MSAnalysis of volatile derivatives or degradation products.
Energy-Resolved Tandem Mass SpectrometryDifferentiation of isomeric forms of N-(aminophenyl)propanamide. researchgate.net
2D Nuclear Magnetic Resonance Spectroscopy2D-NMRUnambiguous structural elucidation of the compound and its derivatives. nih.govnih.gov
Correlation SpectroscopyCOSYDetermining proton-proton couplings. nih.gov
Heteronuclear Single Quantum CoherenceHSQCIdentifying direct carbon-proton attachments. nih.gov
Heteronuclear Multiple Bond CorrelationHMBCEstablishing long-range carbon-proton correlations. nih.gov

Interdisciplinary Research Opportunities with this compound

The chemical structure of this compound lends itself to exploration in various interdisciplinary fields, extending beyond its potential applications in medicinal chemistry.

Materials Science and Polymer Chemistry:

The presence of a primary aromatic amine group allows this compound to serve as a monomer or a building block in polymer synthesis. Aromatic diamines are key components in the production of high-performance polymers such as polyimides and polyamides, which are known for their thermal stability and mechanical strength. researchgate.netresearchgate.net Future research could investigate the incorporation of the N-(4-aminophenyl)propanamide moiety into polymer chains to create novel materials with tailored properties. These new polymers could find applications in areas such as specialty coatings, films, and advanced composites. researchgate.netresearchgate.net

Furthermore, the aminophenyl group can be functionalized to create materials for sensing applications. For instance, aminophenyl-functionalized nanomaterials have been developed as chemical sensors for the detection of various analytes, including sugars and metal ions. weebly.comijcap.in Research into the functionalization of surfaces or nanoparticles with N-(4-aminophenyl)propanamide could lead to the development of new sensors with high sensitivity and selectivity. weebly.comijcap.in

Supramolecular Chemistry:

The amide group in this compound is capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. omicsonline.org The self-assembly of this molecule or its derivatives could be explored to create well-ordered structures such as gels, liquid crystals, or molecular networks. mdpi.com The interplay between the hydrogen bonding of the amide and the aromatic stacking of the phenyl rings could lead to the formation of unique supramolecular architectures with interesting photophysical or electronic properties.

Medicinal Chemistry and Pharmacology:

While this article does not delve into dosage or safety, it is important to note the potential of the N-(4-aminophenyl)propanamide scaffold in drug discovery. The core structure is present in molecules that have been investigated for their biological activity. For example, derivatives of N-phenylpropanamide have been explored as potential therapeutic agents. The aminophenyl group provides a reactive handle for the synthesis of a diverse library of compounds that can be screened for various pharmacological activities.

The following table outlines potential interdisciplinary research areas for this compound.

Research Area Potential Application of this compound
Materials Science Monomer for the synthesis of novel polyamides and polyimides. researchgate.netresearchgate.net
Precursor for the development of functionalized materials for sensing. weebly.comijcap.in
Supramolecular Chemistry Building block for the construction of self-assembled materials through hydrogen bonding and π-π stacking. omicsonline.orgmdpi.com
Medicinal Chemistry A scaffold for the synthesis of new chemical entities for drug discovery.

Conclusion and Outlook in Academic Research

Summary of Key Academic Contributions and Findings

The academic discourse surrounding N-(4-aminophenyl)propanamide and its derivatives has primarily centered on their potential as scaffolds in medicinal chemistry for the development of targeted therapeutic agents. Research has largely focused on the synthesis of various analogues and their subsequent biological evaluation against a range of molecular targets.

A significant area of investigation has been the role of N-(4-aminophenyl)-substituted benzamides and related structures as inhibitors of protein kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net The general synthetic strategy often involves the acylation of p-nitroaniline with a suitable acyl chloride, followed by the reduction of the nitro group to an amine. researchgate.net This amino group then serves as a versatile point for further chemical modification. Studies have demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in cancer. researchgate.net

Another important research avenue has been the exploration of 4-aminophenyl acetamides and propanamides as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. While direct studies on N-(4-aminophenyl)propanamide hydrochloride are not extensively documented, the broader class of compounds has been investigated to understand their structure-activity relationships (SAR). nih.gov

Furthermore, the N-(4-aminophenyl)benzamide backbone has been utilized in the design of inhibitors for other crucial cellular targets. For instance, analogues have been synthesized and evaluated as inhibitors of DNA methyltransferases (DNMTs), highlighting the versatility of this chemical motif in targeting epigenetic mechanisms. nih.gov The core structure is recognized as a valuable building block for creating more complex molecules with potential applications in anticancer and anti-inflammatory research. ontosight.ai

While specific findings on the hydrochloride salt of N-(4-aminophenyl)propanamide are limited in publicly accessible academic literature, the collective research on its structural analogues provides a foundational understanding of its potential chemical reactivity and biological relevance. The primary academic contribution lies in establishing the N-(4-aminophenyl) amide moiety as a viable pharmacophore for designing enzyme inhibitors and receptor modulators.

Table 1: Summary of Investigated Biological Activities of Related N-(4-aminophenyl) Amide Derivatives

Compound ClassTargetKey FindingsReference
N-(4-aminophenyl)-substituted benzamidesVEGFR-2Potent inhibition of VEGFR-2, a key factor in tumor angiogenesis. researchgate.net
4-Amino-N-(4-aminophenyl)benzamide AnaloguesDNA Methyltransferases (DNMTs)Inhibition of DNMT1, 3A, and 3B, with some derivatives showing comparable activity to the parent compound SGI-1027. nih.gov
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide DerivativesCancer Cell Lines (Melanoma, Pancreatic, CML)High in vitro potency against both sensitive and resistant cancer cell lines. nih.gov
2-(4-Methylsulfonylaminophenyl) propanamide DerivativesTRPV1Structure-activity relationship studies identified analogues with high binding affinity and potent antagonism. nih.govnih.gov

Identification of Unresolved Research Questions and Methodological Challenges

Despite the progress made in exploring the chemical and biological space of N-(4-aminophenyl) amide derivatives, several research questions and methodological challenges remain unresolved, particularly concerning this compound itself.

Unresolved Research Questions:

Specific Biological Profile: The precise biological targets and pharmacological profile of this compound have not been elucidated. Its activity against a broader range of kinases, ion channels, and other enzyme families remains to be systematically investigated.

Structure-Activity Relationship (SAR): For the specific N-(4-aminophenyl)propanamide structure, a detailed SAR study is lacking. The influence of the propanamide side chain, as compared to other acyl groups, on binding affinity and selectivity for various targets is not well understood.

Mechanism of Action: For the derivatives that have shown biological activity, the detailed molecular mechanism of action, including binding modes and interactions with target proteins, often requires further confirmation through co-crystallization studies or advanced computational modeling.

Pharmacokinetic Properties: There is a significant gap in the literature regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, cell permeability, and potential for off-target effects is crucial for any therapeutic development.

Role of the Hydrochloride Salt: The specific influence of the hydrochloride salt form on the compound's physicochemical properties, such as solubility, stability, and bioavailability, has not been academically explored in detail.

Methodological Challenges:

Synthesis and Purification: While general synthetic routes are established for the N-(4-aminophenyl) amide scaffold, achieving high yields and purity, especially for a diverse library of derivatives, can be challenging. researchgate.net The final hydrochloride salt formation and purification requires careful control of stoichiometry and conditions to obtain a stable, crystalline solid.

Screening and Assay Development: The broad screening of this compound against a wide array of biological targets requires access to high-throughput screening platforms and the development of specific and sensitive assays for each target.

Structural Biology: Obtaining high-quality crystals of the compound in complex with its biological targets for X-ray crystallography can be a significant hurdle, limiting the detailed understanding of its binding interactions.

In Vivo Studies: The transition from in vitro activity to in vivo efficacy presents numerous challenges, including formulation, delivery, and potential toxicity, which have not been addressed for this specific compound.

Future Research Directions and Potential for Fundamental Chemical Discoveries

The existing body of research on N-(4-aminophenyl) amide derivatives provides a solid foundation for future investigations into this compound. The future research directions can be broadly categorized into fundamental chemical explorations and translational applications.

Future Research Directions:

Comprehensive Biological Profiling: A systematic screening of this compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes is warranted. This could uncover novel and unexpected biological activities.

Lead Optimization and Analogue Synthesis: Based on the results of the biological profiling, a focused medicinal chemistry campaign should be initiated to synthesize analogues of N-(4-aminophenyl)propanamide with improved potency, selectivity, and pharmacokinetic properties. This could involve modifications to the propanamide chain and the phenyl ring.

Computational and Structural Studies: In-depth molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound with potential biological targets. These computational insights can guide the design of new analogues and can be validated through experimental structural biology approaches.

Development of Chemical Probes: Potent and selective analogues could be developed into chemical probes to study the biology of their specific targets. This would involve the synthesis of biotinylated or fluorescently tagged versions of the parent compound.

Exploration of New Therapeutic Areas: Based on its biological activity, the potential of this compound and its optimized derivatives could be explored in various therapeutic areas beyond oncology and pain, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

Potential for Fundamental Chemical Discoveries:

Novel Scaffolds: The N-(4-aminophenyl)propanamide core could serve as a starting point for the discovery of entirely new chemical scaffolds with unique biological activities. The exploration of diverse chemical transformations of the amino and amide functionalities could lead to novel heterocyclic systems.

Understanding Molecular Recognition: Detailed studies of the interactions between N-(4-aminophenyl)propanamide analogues and their biological targets can provide fundamental insights into the principles of molecular recognition, including the role of specific functional groups in binding affinity and selectivity.

Catalysis and Synthesis Methodology: The need to synthesize a diverse library of analogues could drive the development of novel and more efficient catalytic methods for C-N bond formation and functional group transformations on the aminophenyl ring system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity N-(4-aminophenyl)propanamide hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling 4-aminophenylamine with propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reactions are conducted in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours .
  • Key Variables : Solvent choice (polar aprotic solvents improve solubility), stoichiometric ratios (1:1.2 amine:acyl chloride), and temperature control to minimize side reactions like oxidation of the aromatic amine.
  • Yield Optimization : Purification via recrystallization (ethanol/water) typically achieves >85% purity, confirmed by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Techniques :

  • NMR : 1^1H NMR (DMSO-d6) shows peaks at δ 2.35 (s, 3H, CH3), δ 6.5–7.2 (m, 4H, aromatic), and δ 10.1 (s, 1H, NH) .
  • HPLC : Retention time (~8.2 min) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) identifies purity >98% .
  • Mass Spectrometry : ESI-MS m/z 211.1 [M+H]+ for the free base; HCl salt confirmed by chloride ion titration .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability : The hydrochloride salt is hygroscopic; storage at −20°C in desiccated amber vials prevents hydrolysis and oxidation.
  • Degradation Pathways :

  • Hydrolysis : Forms 4-aminophenylamine and propanoic acid in aqueous media (pH < 3 or > 9) .
  • Oxidation : Air exposure generates quinone derivatives, detectable via UV-Vis spectroscopy (λmax 320 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Case Study : Analogs like N-(4-aminophenyl)acetamide show moderate enzyme inhibition, while bulkier derivatives (e.g., 2,2-dimethylpropanamide) exhibit enhanced receptor binding due to steric effects. Contradictions arise from assay conditions (e.g., pH, solvent DMSO% affecting solubility) .
  • Resolution Strategy :

  • Dose-Response Curves : Validate activity across multiple concentrations (1–100 μM).
  • Structural Confirmation : X-ray crystallography (e.g., analog 3-chloro-N-(4-methoxyphenyl)propanamide, PDB: 3Q4X) clarifies stereoelectronic effects .

Q. What strategies are effective in impurity profiling during scale-up synthesis, and how are critical impurities quantified?

  • Common Impurities :

ImpuritySourceDetection (HPLC Rt)
Unreacted 4-aminophenylamineIncomplete coupling4.1 min
Di-acylated byproductExcess acyl chloride9.8 min
Hydrolyzed propanoic acidMoisture exposure2.5 min
  • Quantification : Use EP/ICH guidelines with spiked calibration standards. Limit impurities to <0.15% for pharmaceutical-grade material .

Q. What computational models predict the pharmacological mechanisms of N-(4-aminophenyl)propanamide derivatives?

  • In Silico Approaches :

  • Docking Studies : Autodock Vina simulations reveal affinity for serotonin receptors (5-HT2A, ΔG = −9.2 kcal/mol) via H-bonding with Tyr370 .
  • QSAR Models : LogP values >2.5 correlate with enhanced blood-brain barrier penetration, critical for CNS applications .
    • Validation : Compare with in vitro IC50 data (e.g., 5-HT2A inhibition: predicted 12 nM vs. experimental 15 nM) .

Q. How do structural modifications (e.g., halogenation) alter the compound’s reactivity in cross-coupling reactions?

  • Example : Bromination at the phenyl ring (forming N-(4-amino-3-bromophenyl)propanamide) enables Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C).
  • Reactivity Trends : Electron-withdrawing groups (e.g., -Cl) reduce nucleophilicity of the amine, requiring harsher conditions (e.g., 100°C, 24h) .

Methodological Considerations Table

AspectBasic Research FocusAdvanced Research Focus
Synthesis Optimizing yield and purity Scaling up with continuous flow reactors
Characterization NMR/IR for structural confirmation X-ray crystallography for stereochemistry
Stability Short-term storage protocols Long-term degradation kinetics modeling
Biological Assays In vitro enzyme inhibition In vivo pharmacokinetics and metabolite ID

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